molecular formula C8H8ClN3O B3002627 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole CAS No. 1006483-33-5

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Cat. No.: B3002627
CAS No.: 1006483-33-5
M. Wt: 197.62
InChI Key: BZDSCXFIECAVFS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole: is an organic compound that features a chloromethyl group attached to an isoxazole ring, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a versatile building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the 1-Methyl-1H-Pyrazol-4-YL Group: This step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by methylation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole and isoxazole rings.

    Cyclization Reactions: The presence of multiple reactive sites allows for the formation of complex cyclic structures through intramolecular cyclization reactions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed:

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

    Oxidized and Reduced Products: Depending on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent modification of target proteins, while the pyrazole and isoxazole rings can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

    5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    5-(Hydroxymethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole: Contains a hydroxymethyl group instead of a chloromethyl group.

    3-(1-Methyl-1H-pyrazol-4-YL)isoxazole: Lacks the chloromethyl group.

Uniqueness: The presence of the chloromethyl group in 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole makes it particularly reactive and versatile for further chemical modifications

Properties

IUPAC Name

5-(chloromethyl)-3-(1-methylpyrazol-4-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDSCXFIECAVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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